[2-(Bromomethyl)butyl]benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15Br |
|---|---|
Molecular Weight |
227.14 g/mol |
IUPAC Name |
2-(bromomethyl)butylbenzene |
InChI |
InChI=1S/C11H15Br/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |
InChI Key |
SXKWCZVEBAOKCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CC=C1)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Preparation of 2 Bromomethyl Butyl Benzene
Regioselective and Stereoselective Syntheses of [2-(Bromomethyl)butyl]benzene Precursors
The synthesis of the target molecule hinges on the effective preparation of its precursor, n-butylbenzene. The choice of synthetic route is critical to ensure high regioselectivity and to establish the foundation for the subsequent bromination step.
Synthesis of Substituted Butylbenzene (B1677000) Intermediates
The introduction of a straight-chain alkyl group, such as a butyl group, onto a benzene (B151609) ring requires careful selection of methodology to prevent undesired isomer formation. Direct Friedel-Crafts alkylation of benzene with a 1-halobutane is often complicated by carbocation rearrangements, leading to sec-butylbenzene (B1681704) as the predominant product. Therefore, indirect methods that circumvent this issue are preferred.
The most reliable and high-yielding approach is the Friedel-Crafts acylation followed by a reduction of the resulting ketone.
Friedel-Crafts Acylation: Benzene is reacted with butanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to produce butyrophenone (B1668137). This reaction is highly regioselective, as the acylium ion does not undergo rearrangement.
Ketone Reduction: The carbonyl group of butyrophenone is then reduced to a methylene (B1212753) (CH₂) group. Two classical methods are effective for this transformation:
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is particularly suitable for compounds that are stable in strong acidic conditions.
Wolff-Kishner Reduction: This reaction uses hydrazine (B178648) (H₂NNH₂) and a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures. It is ideal for substrates that are sensitive to acid.
This two-step sequence ensures the formation of n-butylbenzene with high purity, avoiding the isomeric mixtures associated with direct alkylation.
| Method | Reagents | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Friedel-Crafts Alkylation | Benzene, 1-Chlorobutane, AlCl₃ | Single step | Poor regioselectivity; major product is sec-butylbenzene due to carbocation rearrangement. |
| Friedel-Crafts Acylation + Clemmensen Reduction | 1. Butanoyl chloride, AlCl₃ 2. Zn(Hg), HCl | Excellent regioselectivity (no rearrangement); high yield of n-butylbenzene. | Two steps; requires harsh acidic conditions for reduction. |
| Friedel-Crafts Acylation + Wolff-Kishner Reduction | 1. Butanoyl chloride, AlCl₃ 2. H₂NNH₂, KOH, heat | Excellent regioselectivity (no rearrangement); complementary to Clemmensen for acid-sensitive molecules. | Two steps; requires harsh basic conditions and high temperatures for reduction. |
Stereochemical Control in Alkyl Chain Elaboration
The precursor molecule, n-butylbenzene, is achiral. Therefore, its synthesis does not require stereochemical control. However, the topic of stereochemistry is of paramount importance in the subsequent bromination step, as this reaction generates the chiral center in the final product, 1-bromo-1-phenylbutane.
The benzylic bromination of the prochiral n-butylbenzene typically proceeds without stereocontrol. The mechanism involves the formation of a benzylic radical intermediate (Ph-ĊH-CH₂CH₂CH₃). This radical is sp²-hybridized and possesses a planar geometry, or it undergoes rapid inversion. Consequently, the incoming bromine can attack either face of the planar radical with equal probability. This lack of facial selectivity results in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of 1-bromo-1-phenylbutane. masterorganicchemistry.com While methods for stereoselective radical reactions exist, they typically require specialized chiral reagents or catalysts that are beyond the scope of a standard Wohl-Ziegler bromination.
Bromination Strategies for the Formation of the this compound Motif
The conversion of the n-butylbenzene precursor to the final product is achieved through a selective bromination reaction targeting the benzylic position.
Free-Radical Benzylic Bromination Utilizing N-Bromosuccinimide (NBS) and Related Reagents
The method of choice for selectively brominating the carbon atom adjacent to an aromatic ring (the benzylic position) is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS). orgoreview.com This reagent is highly effective for this purpose because it can provide a low, constant concentration of bromine radicals, which favors substitution at the weakest C-H bond. The benzylic C-H bond is significantly weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.orgpw.livelibretexts.org This inherent stability ensures high selectivity for the desired reaction over bromination at other positions on the alkyl chain or on the aromatic ring itself. masterorganicchemistry.comkhanacademy.org
The benzylic bromination with NBS proceeds via a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination. orgoreview.comyoutube.com
Initiation: The reaction is initiated by the formation of a small number of radicals. This is typically achieved by the thermal decomposition of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or by irradiation with UV light. libretexts.org The initiator radicals can abstract a hydrogen from trace amounts of HBr present, or the HBr can react with NBS to generate a low concentration of molecular bromine (Br₂). This Br₂ is then cleaved homolytically by heat or light to produce two bromine radicals (Br•). orgoreview.comlibretexts.org
Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying radical.
A bromine radical (Br•) abstracts a hydrogen atom from the benzylic position of n-butylbenzene. This is the rate-determining step and is highly selective due to the formation of a resonance-stabilized benzylic radical.
The newly formed benzylic radical reacts with a molecule of Br₂ (which is continuously generated from the reaction of HBr with NBS) to yield the final product, 1-bromo-1-phenylbutane, and another bromine radical (Br•). youtube.comchadsprep.com This new radical then continues the chain reaction.
Termination: The reaction ceases when two radicals combine to form a stable, non-radical species (e.g., two bromine radicals combine to form Br₂). orgoreview.com
The crucial role of NBS is to maintain a very low concentration of Br₂ and HBr in the reaction mixture. This suppresses competitive ionic reactions, such as electrophilic bromination of the aromatic ring, and favors the desired radical pathway. chadsprep.com
The outcome and efficiency of NBS bromination are highly dependent on the choice of solvent and radical initiator.
Initiators: Radical initiators are compounds that decompose under mild conditions to generate free radicals.
Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO) are the most common initiators used in these reactions. commonorganicchemistry.comresearchgate.net Their selection is often based on the desired reaction temperature, as they have different decomposition kinetics. In some preparations, BPO has been shown to give higher yields compared to AIBN under similar conditions. acs.org
Solvent Effects: The solvent plays a critical role in modulating the reactivity and selectivity of the bromination.
Non-polar, aprotic solvents are generally preferred to minimize the potential for ionic side reactions.
Carbon tetrachloride (CCl₄) was the traditional solvent of choice for NBS brominations due to its inertness. commonorganicchemistry.comgoogle.com However, its use has been largely discontinued (B1498344) because of its toxicity and environmental impact as an ozone-depleting substance. masterorganicchemistry.comgoogle.com
Safer alternatives have been developed and are now commonly used. Cyclohexane (B81311) and acetonitrile (B52724) have proven to be effective solvents for side-chain brominations. google.comgoogle.com
The polarity of the solvent can significantly influence the reaction's course. The use of non-polar solvents like CCl₄ or cyclohexane favors the desired benzylic bromination, whereas more polar solvents can sometimes lead to undesired nuclear bromination (on the aromatic ring). gla.ac.ukmanac-inc.co.jp
| Parameter | Example(s) | Role and Considerations | Reference(s) |
|---|---|---|---|
| Initiator | AIBN, BPO | Thermally decompose to generate initial radicals to start the chain reaction. Choice depends on reaction temperature. | commonorganicchemistry.comacs.org |
| UV light (hν) | Photo-initiation; cleaves Br-Br bond to form radicals. | orgoreview.comacs.org | |
| Solvent | CCl₄ (historical) | Inert, non-polar solvent that promotes radical pathway. Largely phased out due to toxicity. | masterorganicchemistry.comgoogle.com |
| Cyclohexane, Acetonitrile | Less toxic alternatives to CCl₄. Effective in promoting selective side-chain bromination. | google.comgoogle.com | |
| Dichloromethane (CH₂Cl₂) | Can provide excellent selectivity in certain systems. Solvent polarity is a key factor in controlling selectivity. | gla.ac.uk |
Catalytic and Transition-Metal Mediated Bromination Approaches
The direct bromination of the benzylic C(sp³)–H bond in alkylbenzenes is a primary route for synthesizing compounds like this compound. While traditional methods often rely on radical initiators like UV light or peroxides with reagents like N-bromosuccinimide (NBS), these can suffer from a lack of selectivity and the use of hazardous materials. sdu.edu.cnlibretexts.org Modern approaches increasingly utilize transition metal catalysts to achieve higher selectivity and milder reaction conditions.
Iron-catalyzed systems have emerged as an effective method for the site-selective bromination of benzylic C(sp³)–H bonds. sdu.edu.cn For instance, the use of iron(II) bromide (FeBr₂) as a catalyst with NBS as the brominating agent allows for the efficient bromination of a variety of alkylbenzene substrates in good yields. sdu.edu.cn This protocol demonstrates high functional group tolerance, leaving ketones, esters, ethers, and amides intact. sdu.edu.cn The reaction is believed to proceed through a plausible pathway where FeBr₂ activates NBS, leading to the formation of a succinimide (B58015) radical. This radical then abstracts a hydrogen atom from the benzylic position of the substrate, creating a benzylic carbon radical. Subsequent halogen atom transfer from an iron-bromine species yields the desired brominated product and regenerates the iron catalyst for the next cycle. sdu.edu.cn
The site selectivity of such reactions is crucial. For a precursor like 2-phenylbutane, the target is the selective bromination at the C1 position (the methylene group) over the C2 position (the methine group). While direct studies on 2-phenylbutane are not prevalent, research on similar substrates provides insight into the controlling factors.
Table 1: Examples of Iron-Catalyzed Benzylic Bromination with NBS
| Substrate | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Citation |
| Ethylbenzene | FeBr₂ (2) | Benzene | 24 | 92 | sdu.edu.cn |
| Cumene | FeBr₂ (2) | Benzene | 24 | 93 | sdu.edu.cn |
| 4-Phenyl-2-butanone | FeBr₂ (2) | Benzene | 24 | 88 | sdu.edu.cn |
| Methyl 3-phenylpropanoate | FeBr₂ (2) | Benzene | 24 | 85 | sdu.edu.cn |
| 4-Methoxy-ethylbenzene | FeBr₂ (2) | Benzene | 24 | 86 | sdu.edu.cn |
This interactive table summarizes the yields for the iron-catalyzed benzylic bromination of various substrates, demonstrating the method's applicability for preparing this compound from 2-phenylbutane.
Green Chemistry Principles in Bromination Reactions
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.ma These principles are highly relevant to benzylic bromination, which has traditionally relied on toxic solvents and reagents.
A major focus of green chemistry in bromination is the replacement of hazardous solvents like carbon tetrachloride (CCl₄), which is toxic, carcinogenic, and damages the ozone layer. google.comgoogle.com Safer alternatives such as acetonitrile and cyclohexane have been successfully used. google.comgoogle.com
More advanced green approaches involve photochemical methods that avoid chemical radical initiators. colab.ws Continuous-flow reactors utilizing visible light from sources like household compact fluorescent lamps (CFLs) or LEDs can activate the bromination of benzylic positions with NBS in greener solvents like acetonitrile. rsc.orgorganic-chemistry.org These flow systems offer enhanced safety, uniform irradiation, and better scalability compared to batch processes. rsc.org
Further intensification of these processes includes the complete removal of organic solvents. rsc.orgrsc.org For example, photochemical benzylic bromination can be performed using an in situ generated source of bromine from the oxidation of a bromide salt, sometimes in aqueous media or under solvent-free conditions. rsc.orgresearchgate.netacs.org The use of ionic liquids as recyclable reaction media also represents a greener alternative to volatile organic solvents. researchgate.net
Table 2: Comparison of Reaction Conditions for Benzylic Bromination
| Brominating Agent | Initiator/Catalyst | Solvent | Key Green Advantage | Citation |
| NBS | AIBN (initiator) | Acetonitrile | Replacement of CCl₄ | google.com |
| NBS | CFL Lamp (light) | Acetonitrile | Avoids chemical initiators, flow chemistry | organic-chemistry.org |
| Br₂ (from NaBrO₃/HBr) | 405 nm LEDs (light) | None (Solvent-free) | Eliminates organic solvent, uses flow chemistry | rsc.orgrsc.org |
| Br₂ | 1-butyl-3-methylimidazolium bromide | Ionic Liquid | Recyclable, non-volatile solvent | researchgate.net |
| NBS | Visible Light | Acetonitrile | Safer photochemical activation | colab.ws |
This interactive table compares various reaction conditions, highlighting the shift towards more environmentally benign methodologies in benzylic bromination.
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. ibchem.comsavemyexams.com A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing waste. savemyexams.com
Traditional bromination using molecular bromine (Br₂) in a substitution reaction has a maximum theoretical atom economy of 50% for the bromine atoms, as one atom is incorporated into the product and the other forms hydrogen bromide (HBr) as a byproduct. researchgate.net
Atom Economy Formula:
The use of N-bromosuccinimide (NBS) is often considered safer than using liquid Br₂, but it has a lower atom economy because only one bromine atom from the entire NBS molecule is utilized, with the rest forming a succinimide byproduct. wordpress.comnih.gov
Chemo- and Regioselective Functional Group Interconversions Leading to this compound
An alternative synthetic route to this compound involves starting with a precursor that already contains the desired carbon skeleton but with a different functional group at the target position. A common and effective strategy is the conversion of a primary alcohol, such as 2-phenyl-1-butanol, into the corresponding bromide.
The conversion of a primary benzylic alcohol to a bromide is a standard transformation that can be achieved with a wide variety of reagents. The reaction typically proceeds via an Sₙ2 mechanism, which is efficient for primary alcohols. chula.ac.th
A range of mild and high-yielding methods have been developed to avoid the harsh conditions of traditional reagents like HBr gas. One effective system combines triphenylphosphine (B44618) (PPh₃) with a halogenating agent. chula.ac.th Other protocols use a combination of thionyl chloride (SOCl₂) and a bromide salt, such as NaBr, often with an activator like N,N-dimethylformamide (DMF) or benzotriazole. organic-chemistry.orgscispace.comresearchgate.net These methods are often highly chemoselective for benzylic and allylic alcohols, leaving other types of alcohols unreacted. scispace.comresearchgate.net Another approach involves using heterogeneous reagents like Silicaphosphine in the presence of molecular bromine, which simplifies purification as the byproduct can be removed by simple filtration. organic-chemistry.orgorganic-chemistry.org
Table 3: Selected Reagent Systems for the Conversion of Benzylic Alcohols to Bromides
| Reagent System | Solvent | Conditions | Key Features | Citation |
| PPh₃ / Br₃CCO₂Et | Dichloromethane | Room Temp, <30 min | Mild, high yield, fast reaction | chula.ac.th |
| SOCl₂ / Benzotriazole / KBr | DMF | Room Temp | Mild, selective for benzylic/allylic alcohols | scispace.comresearchgate.net |
| 2,4,6-Trichloro chula.ac.thresearchgate.netthieme-connect.comtriazine / DMF / NaBr | Dichloromethane | Room Temp | Efficient, generates water-soluble byproducts | organic-chemistry.org |
| Silicaphosphine / Br₂ | Acetonitrile | Reflux | Heterogeneous reagent, easy purification | organic-chemistry.orgorganic-chemistry.org |
| Thiourea (catalyst) / Halogen Source | Dichloromethane | Room Temp | Mild, catalytic, avoids alcohol oxidation | organic-chemistry.org |
This interactive table showcases various modern reagents for the conversion of a hydroxyl group to a bromide, a key step in synthesizing this compound from 2-phenyl-1-butanol.
Halogen exchange reactions provide another pathway for introducing a bromine atom. This strategy involves first preparing a different alkyl halide (e.g., a chloride) or a sulfonate ester (e.g., a tosylate or mesylate) and then substituting it with a bromide ion.
The classic example of this type of reaction is the Finkelstein reaction, which traditionally involves converting an alkyl chloride or bromide to an alkyl iodide using sodium iodide in acetone (B3395972). wikipedia.org The principle can be extended to the synthesis of alkyl bromides. For instance, an alkyl chloride can be converted to the corresponding bromide by treatment with a bromide salt.
More direct methods for converting other halides to bromides have been developed. Secondary and tertiary alkyl chlorides can be transformed into alkyl bromides using gaseous hydrogen bromide with a catalytic amount of iron(III) bromide. thieme-connect.de Similarly, alkyl iodides can be converted to alkyl bromides using reagents like (dibromoiodo)benzene or bismuth(III) bromide. thieme-connect.de These reactions are valuable for accessing specific halides that may be difficult to prepare directly.
Table 4: Methods for Halogen Exchange to Synthesize Alkyl Bromides
| Starting Material (R-X) | Reagent(s) | Product (R-Br) | Key Features | Citation |
| Alkyl Chloride | HBr (gas), FeBr₃ (cat.) | Alkyl Bromide | Effective for secondary/tertiary chlorides | thieme-connect.de |
| Alkyl Iodide | (Dibromoiodo)benzene | Alkyl Bromide | Good yields for primary and secondary iodides | thieme-connect.de |
| Alkyl Iodide | Bismuth(III) Bromide | Alkyl Bromide | Effective for secondary, tertiary, and benzylic iodides | thieme-connect.de |
| Alkyl Fluoride | Titanocene dibromide (cat.), AlMe₃, CBr₄ | Alkyl Bromide | Catalytic exchange of C-F bonds | organic-chemistry.org |
This interactive table outlines different halogen exchange methodologies that can be employed to synthesize this compound from a precursor bearing a different halogen.
Mechanistic Investigations of 2 Bromomethyl Butyl Benzene Reactivity in Organic Transformations
Nucleophilic Substitution Reactions Involving the Benzylic Bromide of [2-(Bromomethyl)butyl]benzene
Nucleophilic substitution reactions at the benzylic position of this compound are pivotal for creating new carbon-carbon and carbon-heteroatom bonds. The competition between unimolecular (SN1) and bimolecular (SN2) pathways is a key feature of its reactivity profile.
SN1 and SN2 Reaction Pathways: Influence of Steric and Electronic Factors
The benzylic carbon in this compound is secondary, placing it at a crossroads between the SN1 and SN2 mechanisms. The phenyl group provides significant electronic stabilization to a potential carbocation intermediate, a hallmark of the SN1 pathway. This stabilization arises from the delocalization of the positive charge into the aromatic π-system through resonance. Consequently, benzylic halides, even primary ones, can undergo SN1 reactions much faster than their non-benzylic counterparts.
Conversely, the SN2 mechanism, which involves a concerted backside attack by a nucleophile, is sensitive to steric hindrance around the reaction center. For a secondary benzylic bromide like this compound, the accessibility of the benzylic carbon is a critical determinant of the SN2 reaction rate.
The butyl group attached to the benzylic carbon in this compound introduces steric bulk that influences the competition between SN1 and SN2 pathways. Branching at the β-position (the carbon adjacent to the benzylic carbon) can hinder the approach of the nucleophile required for an SN2 reaction. This steric impediment is expected to decrease the rate of the SN2 pathway.
In contrast, the steric hindrance from the branched alkyl chain can be relieved in the transition state leading to the carbocation in an SN1 reaction. The formation of the planar carbocation intermediate reduces steric strain, and the alkyl groups can further stabilize the positive charge through hyperconjugation and inductive effects. Therefore, increasing the steric bulk on the alkyl chain of a benzylic bromide generally favors the SN1 mechanism over the SN2.
| Substrate | Relative Rate of S | Relative Rate of S |
| Benzyl (B1604629) bromide | High | Moderate |
| 1-Phenylethyl bromide | Moderate | High |
| This compound | Low | High |
The selectivity for either substitution or elimination products is also affected by the alkyl chain structure. Increased steric hindrance around the benzylic carbon can make elimination a more competitive pathway, particularly in the presence of a strong, sterically hindered base.
When a reaction occurs at a chiral center, the stereochemistry of the product provides valuable mechanistic insight. For a chiral analogue of this compound, the SN2 and SN1 pathways lead to distinct stereochemical outcomes.
The SN2 reaction proceeds with a backside attack of the nucleophile, resulting in a complete inversion of the stereochemical configuration at the benzylic carbon. This is a stereospecific process. chemguide.co.uklibretexts.org
Conversely, the SN1 reaction involves the formation of a planar, achiral carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of enantiomers (both retention and inversion of configuration). chemguide.co.uklibretexts.org Therefore, the observation of racemization is a strong indicator of an SN1 mechanism, while complete inversion points to an SN2 pathway. In practice, complete racemization is not always observed in SN1 reactions, as the departing leaving group can shield one face of the carbocation, leading to a slight excess of the inversion product.
| Reaction Pathway | Stereochemical Outcome |
| S | Inversion of configuration |
| S | Racemization (mixture of retention and inversion) |
Role of Nucleophile Identity and Solvent Polarity in Substitution Processes
The nature of the nucleophile and the polarity of the solvent play crucial roles in directing the reaction towards either an SN1 or SN2 pathway.
Strong, negatively charged nucleophiles favor the SN2 mechanism. The rate of an SN2 reaction is directly proportional to the concentration of the nucleophile. In contrast, the rate of an SN1 reaction is independent of the nucleophile's concentration, as the rate-determining step is the formation of the carbocation. Therefore, weak or neutral nucleophiles, often the solvent itself (solvolysis), are more commonly associated with SN1 reactions.
Solvent polarity is another critical factor. Polar protic solvents, such as water and alcohols, are effective at solvating both the departing bromide ion and the carbocation intermediate, thereby stabilizing the transition state of the SN1 reaction and increasing its rate. Polar aprotic solvents, such as acetone (B3395972) or DMSO, are less effective at solvating the carbocation but can enhance the nucleophilicity of anionic nucleophiles, thus favoring the SN2 pathway.
| Condition | Favored Pathway |
| Strong Nucleophile | S |
| Weak/Neutral Nucleophile | S |
| Polar Protic Solvent | S |
| Polar Aprotic Solvent | S |
Intramolecular Nucleophilic Cyclization Reactions
The structure of this compound allows for the possibility of intramolecular nucleophilic cyclization reactions. If the butyl chain contains a nucleophilic group, it can attack the benzylic carbon, leading to the formation of a cyclic product. A common example of such a reaction is intramolecular Friedel-Crafts alkylation.
In the presence of a Lewis acid catalyst, the benzylic bromide can form a carbocation, which can then be attacked by the electron-rich phenyl ring of the same molecule. The feasibility and regioselectivity of this cyclization depend on the length of the alkyl chain. The formation of five- and six-membered rings is generally favored due to their thermodynamic stability. For a butyl-substituted benzene (B151609) derivative, cyclization could potentially lead to the formation of a tetralin (a six-membered ring fused to the benzene ring) or an indane (a five-membered ring fused to the benzene ring) system, depending on the position of the nucleophilic attack.
Elimination Reactions Mediated by this compound
In addition to substitution, this compound can undergo elimination reactions, particularly in the presence of a strong base. The presence of hydrogen atoms on the carbon atom beta to the benzylic carbon (the β-hydrogens) allows for the formation of an alkene.
Similar to substitution reactions, elimination can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular).
The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction. Following the formation of the benzylic carbocation, a weak base (often the solvent) can abstract a β-hydrogen, leading to the formation of a double bond. E1 reactions are favored by the same conditions that favor SN1 reactions: a good leaving group, a stable carbocation, and a polar protic solvent.
The E2 mechanism is a concerted process where a strong base removes a β-hydrogen at the same time as the bromide ion departs, forming a double bond in a single step. The E2 pathway is favored by strong, bulky bases and is stereospecific, requiring an anti-periplanar arrangement of the β-hydrogen and the leaving group.
For this compound, the use of a strong, non-nucleophilic base, such as potassium tert-butoxide, would favor the E2 pathway, leading to the formation of (2-methylbutyl)benzene. The regioselectivity of the elimination (in cases where there are different types of β-hydrogens) is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the use of a sterically hindered base can lead to the formation of the less substituted alkene (Hofmann product).
E1 and E2 Mechanisms and Competition with Substitution Pathways
Elimination and substitution reactions of alkyl halides are fundamental transformations in organic chemistry, often occurring in competition with one another. This compound, as a primary alkyl halide, is susceptible to both bimolecular substitution (SN2) and bimolecular elimination (E2) pathways, while unimolecular pathways (SN1 and E1) are generally less favored due to the instability of the corresponding primary carbocation.
The E2 mechanism is a concerted, one-step process where a base abstracts a proton from the β-carbon, simultaneously with the departure of the bromide leaving group, leading to the formation of a double bond. pharmaguideline.com For this compound, the rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base. pharmaguideline.com Strong, sterically hindered bases are typically employed to favor elimination over substitution. The transition state of the E2 reaction requires a specific anti-periplanar arrangement of the abstracted proton and the leaving group.
The E1 mechanism , in contrast, is a two-step process initiated by the slow, rate-determining ionization of the alkyl halide to form a carbocation intermediate, which is then deprotonated by a weak base in a fast second step to yield the alkene. pharmaguideline.com Due to the high energy of the primary carbocation that would be formed from this compound, the E1 pathway is generally not a significant contributor unless reaction conditions strongly favor carbocation formation, such as in the presence of a Lewis acid or at very high temperatures with a non-nucleophilic, weak base.
Competition with substitution pathways (SN1 and SN2) is a critical aspect of the reactivity of this compound. The SN2 reaction, a concerted process where a nucleophile displaces the bromide ion, is generally favored for primary alkyl halides. However, the presence of the bulky butyl and phenyl groups at the β-position in this compound introduces significant steric hindrance around the reaction center, which can impede the backside attack of the nucleophile required for the SN2 mechanism. This steric hindrance can, in turn, increase the propensity for the E2 pathway, especially when a strong, bulky base is used. libretexts.org
The SN1 pathway, like the E1 mechanism, is disfavored due to the instability of the primary carbocation. However, rearrangement of the initially formed primary carbocation to a more stable secondary or tertiary carbocation via a hydride or alkyl shift could potentially open up SN1 and E1 pathways, though this is less common for primary systems under standard conditions.
The choice of base/nucleophile and reaction conditions is paramount in directing the reaction towards a specific pathway. The table below summarizes the expected major reaction pathways for this compound under different conditions.
| Base/Nucleophile Type | Conditions | Expected Major Pathway | Rationale |
| Strong, non-hindered base/good nucleophile (e.g., EtO⁻) | Low Temperature | SN2 | Primary substrate, good nucleophile. |
| Strong, hindered base (e.g., t-BuOK) | Elevated Temperature | E2 | Steric hindrance disfavors SN2; heat favors elimination. |
| Weak base/weak nucleophile (e.g., H₂O, EtOH) | Elevated Temperature | Slow SN2/E2 | Primary substrate is slow to react under these conditions. E1/SN1 are highly unlikely. |
Regioselectivity and Stereoselectivity in Olefin Formation
Elimination reactions of this compound can theoretically lead to the formation of different constitutional isomers (regioisomers) and stereoisomers of the resulting alkene.
Regioselectivity in elimination reactions is governed by the nature of the base and the substrate, with the two primary outcomes being the Zaitsev (more substituted) and Hofmann (less substituted) products. In the case of this compound, there is only one type of β-hydrogen available for abstraction (on the chiral carbon). Therefore, the elimination reaction will lead to a single constitutional isomer, 4-phenyl-3-methyl-1-pentene. As such, the concept of regioselectivity between Zaitsev and Hofmann products is not applicable in this specific case.
Stereoselectivity , however, is a key consideration due to the chiral nature of the starting material. The E2 elimination proceeds through a transition state where the β-hydrogen and the leaving group are in an anti-periplanar conformation. The stereochemistry of the starting material will therefore dictate the stereochemistry of the product alkene if there are multiple diastereomeric transition states possible. However, since the resulting alkene, 4-phenyl-3-methyl-1-pentene, does not possess stereoisomers (E/Z isomers are not possible for a terminal alkene), the elimination reaction of a single enantiomer of this compound will lead to a single enantiomer of the product. The stereocenter at the β-position remains intact during the reaction.
In the unlikely event of an E1 elimination, the reaction would proceed through a planar carbocation intermediate. The subsequent deprotonation is generally not stereoselective, but as mentioned, the product alkene does not have E/Z isomers.
Organometallic Cross-Coupling Reactions Utilizing this compound as a Building Block
Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. This compound, as a primary benzylic-like bromide, can serve as an electrophilic partner in a variety of such transformations.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. This compound can be coupled with various aryl or vinyl boronic acids or their esters to form new C(sp³)–C(sp²) bonds. Microwave conditions with a catalyst system like Pd(OAc)₂ and a bulky phosphine (B1218219) ligand such as JohnPhos have been shown to be effective for the Suzuki-Miyaura coupling of benzylic bromides. nih.govumt.edu
Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. While typically used for sp² halides, modifications have allowed for the coupling of sp³ halides like benzylic bromides. rsc.org This would allow for the introduction of an alkynyl moiety onto the this compound framework. However, some sources suggest that Sonogashira reactions with benzyl bromide can be problematic. reddit.com
Heck Coupling: The Heck reaction traditionally involves the palladium-catalyzed reaction of an unsaturated halide with an alkene. While less common for alkyl halides, nickel-catalyzed Heck-type reactions of benzyl chlorides with simple olefins have been reported to proceed at room temperature, yielding 1,1-disubstituted olefins with high selectivity. nih.gov This suggests that a similar transformation could be possible for this compound.
Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organic halide. organic-chemistry.orgwikipedia.org The Negishi coupling is known for its high functional group tolerance and its ability to form C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–C(sp) bonds. Enantioselective Negishi reactions of racemic secondary benzylic halides have been developed, suggesting that stereocontrol in reactions involving chiral substrates like this compound is feasible. researchgate.netthieme-connect.com
The following table provides a summary of these cross-coupling reactions as they would apply to this compound.
| Reaction | Nucleophilic Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / Phosphine Ligand | C(sp³)–C(sp²) |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C(sp³)–C(sp) |
| Heck | Alkene | Ni(cod)₂ / Phosphine Ligand | C(sp³)–C(sp²) |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or NiBr₂·glyme / Ligand | C(sp³)–C(sp²), C(sp³)–C(sp³), C(sp³)–C(sp) |
Both palladium and nickel are highly effective catalysts for cross-coupling reactions involving this compound.
Palladium catalysis is widely employed, particularly in Suzuki-Miyaura and Sonogashira reactions. The catalytic cycle typically involves an oxidative addition of the alkyl halide to a Pd(0) species, followed by transmetalation with the organometallic nucleophile and reductive elimination to yield the product and regenerate the Pd(0) catalyst. For primary alkyl halides like this compound, oxidative addition is generally feasible.
Nickel catalysis has emerged as a powerful alternative, especially for challenging cross-couplings. Nickel catalysts are often more reactive towards C(sp³)–X bond activation and can be more cost-effective than their palladium counterparts. researchgate.net They have been successfully used in Negishi and Heck-type reactions of benzylic halides. Nickel-catalyzed reactions can sometimes proceed via different mechanisms, including those involving radical intermediates, which can be advantageous in certain cases.
The choice of ligand is crucial for the success of cross-coupling reactions with this compound. The ligand stabilizes the metal center, influences its reactivity, and can control the selectivity of the reaction. For primary alkyl bromides, especially those with β-branching, β-hydride elimination can be a competing side reaction. acs.org
Electron-rich and sterically bulky phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often employed to promote the desired cross-coupling reaction. nih.gov These ligands facilitate the oxidative addition step and can suppress β-hydride elimination by creating a sterically congested environment around the metal center. In the context of the chiral nature of this compound, the use of chiral ligands could potentially allow for stereospecific or stereoconvergent cross-coupling reactions, preserving or controlling the stereochemistry at the benzylic position.
Catalyst optimization involves screening different metal precursors, ligands, bases, and solvents to maximize the yield and selectivity of the desired product. For example, in the Suzuki-Miyaura coupling of benzylic bromides, a combination of Pd(OAc)₂ and JohnPhos in DMF with K₂CO₃ as the base has been found to be effective. nih.gov
Radical Reactions Initiated or Propagated by this compound
The relatively weak C-Br bond in this compound can be homolytically cleaved to generate a primary benzylic-type radical. This property allows it to participate in various radical reactions.
One of the most significant applications in this area is Atom Transfer Radical Polymerization (ATRP) . In ATRP, an alkyl halide is used as an initiator in the presence of a transition metal complex (typically copper-based) to generate a controlled concentration of radicals, allowing for the synthesis of polymers with well-defined architectures. cmu.eduacs.org Benzyl halides are effective initiators for the ATRP of various monomers, such as styrenes and acrylates. banglajol.info this compound could therefore be utilized as an initiator to synthesize polymers with a [2-(butyl)benzene] end-group. The rate of initiation and the control over the polymerization would be influenced by the steric and electronic properties of the initiator.
The general mechanism for ATRP initiation with this compound would involve the reversible activation of the C-Br bond by a lower oxidation state metal complex (e.g., Cu(I)/Ligand) to form the [2-(methyl)butyl]benzene radical and the higher oxidation state metal halide complex (e.g., Cu(II)Br/Ligand). This radical can then add to a monomer to begin the polymer chain growth.
Atom Transfer Radical Addition (ATRA) Reactions
Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The reaction is typically initiated by a transition metal catalyst that abstracts a halogen atom from an organic halide to generate a radical intermediate. This radical then adds to an unsaturated bond, such as an alkene or alkyne. The resulting radical is subsequently quenched by transferring a halogen atom from the oxidized metal catalyst, regenerating the catalyst's active state and forming the final product.
For a compound like this compound, the benzylic bromide functionality would be the expected site of radical initiation. The general mechanism would likely proceed as follows:
Initiation: A transition metal complex, such as one containing copper or ruthenium, would react with this compound to form a benzyl-type radical centered on the CH₂ group, along with the oxidized metal-halide species.
Addition: This benzylic radical would then add across a C=C or C≡C bond of a reaction partner.
Propagation/Termination: The newly formed radical would abstract a bromine atom from the metal complex to yield the final addition product and regenerate the active catalyst.
The success and regioselectivity of such a reaction would be influenced by the stability of the radical intermediates and the nature of the alkene or alkyne substrate.
Photoredox Catalysis for Radical Generation and Transformations
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, providing a mild and efficient pathway for generating radical intermediates. This methodology has been widely applied to a variety of organic transformations.
Visible-Light-Mediated Reactions
In a hypothetical visible-light-mediated reaction involving this compound, a photocatalyst, upon excitation by light, would gain sufficient energy to act as either a potent oxidant or reductant. For a benzylic bromide, a reductive quenching cycle is plausible. The excited photocatalyst would be quenched by a sacrificial electron donor, generating a highly reducing species. This species could then transfer an electron to the this compound, leading to the cleavage of the carbon-bromine bond and the formation of the corresponding benzylic radical. This radical could then participate in various synthetic transformations.
Design and Application of Organic Photoredox Catalysts
While ruthenium and iridium complexes are common photoredox catalysts, there is a growing interest in the development of purely organic photoredox catalysts. These catalysts, often based on dye molecules, can offer advantages in terms of cost and environmental impact. In the context of this compound, an organic photocatalyst with a sufficiently negative excited-state reduction potential could be employed to generate the benzylic radical via a SET process, similar to the mechanism described for metal-based catalysts.
Rearrangement Reactions and Fragmentations of this compound
Rearrangement reactions involve the migration of an atom or group within a molecule. In the case of carbocations derived from this compound, rearrangements would be expected if a more stable carbocation could be formed. For instance, if a primary carbocation were formed at the benzylic position (unlikely without an ionizing environment), it could potentially undergo a hydride or alkyl shift. However, benzylic cations are relatively stable, which might disfavor rearrangement.
Fragmentation reactions involve the cleavage of a molecule into smaller pieces. In mass spectrometry, alkylbenzenes often undergo characteristic fragmentation patterns. For this compound, a primary fragmentation would likely be the loss of a bromine radical to form the corresponding benzylic cation. Further fragmentation of the butyl side chain could also occur. For example, cleavage of the C-C bond beta to the aromatic ring is a common fragmentation pathway for alkylbenzenes, leading to the formation of a stable tropylium (B1234903) ion.
Applications of 2 Bromomethyl Butyl Benzene As a Versatile Synthetic Intermediate
Building Block in the Synthesis of Complex Organic Molecules
The inherent reactivity of the bromomethyl group makes [2-(Bromomethyl)butyl]benzene an excellent electrophile for the formation of new carbon-carbon and carbon-heteroatom bonds. This positions it as a valuable building block in the intricate assembly of complex molecular architectures.
Benzylic halides are pivotal in the synthesis of numerous natural products and biologically active molecules. The introduction of the 2-butylphenylmethyl moiety from this compound can be a key step in building the carbon framework of larger, more complex structures. For instance, in the synthesis of certain bromophenol natural products, substituted benzyl (B1604629) bromides are utilized as precursors to introduce the benzylic fragment, which is then further elaborated. nih.gov
The synthetic utility of benzyl bromides extends to their use in coupling reactions to form diarylmethanes, a common substructure in many biologically active compounds. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide an effective method for creating these linkages. nih.gov The reaction of a benzyl bromide with an arylboronic acid derivative in the presence of a palladium catalyst can proceed with high efficiency and tolerance for various functional groups.
Table 1: Illustrative Palladium-Catalyzed Cross-Coupling of Substituted Benzyl Bromides with Aryltrifluoroborates nih.gov
| Benzyl Bromide Substrate | Aryltrifluoroborate Partner | Product | Yield (%) |
| 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | 4-Methoxy-1-benzylbenzene | 95 |
| 4-(Trifluoromethyl)benzyl bromide | Potassium 4-methylphenyltrifluoroborate | 1-((4-(Trifluoromethyl)phenyl)methyl)-4-methylbenzene | 88 |
| 2-Chlorobenzyl bromide | Potassium 4-methoxyphenyltrifluoroborate | 1-((2-Chlorophenyl)methyl)-4-methoxybenzene | 92 |
| 3-Nitrobenzyl bromide | Potassium phenyltrifluoroborate | 1-((3-Nitrophenyl)methyl)benzene | 75 |
This table illustrates the versatility of benzyl bromides in forming C-C bonds, a reaction type in which this compound could potentially participate.
Furthermore, benzyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives, which exhibit antimicrobial properties, have been synthesized using substituted benzyl halides as key starting materials. nih.gov This highlights the potential of this compound in the synthesis of novel bioactive compounds.
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can serve as a precursor for the synthesis of a variety of heterocyclic systems. The introduction of the 2-butylphenylmethyl group can be achieved through the N-alkylation of nitrogen-containing heterocycles. This approach is widely used to create N-benzylic heterocycles, which are common motifs in pharmaceuticals. nih.gov
Cross-coupling reactions offer another powerful strategy for the synthesis of heterocycles. For example, a nickel/photoredox dual catalysis system has been developed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to produce chiral N-benzylic heterocycles. nih.gov While this specific methodology uses aryl bromides, the principles can be adapted for reactions involving benzylic bromides.
Cascade reactions initiated by the functional groups present in benzylic halides also provide a route to complex heterocyclic structures. Palladium-catalyzed cascade reactions involving the carbopalladation of alkynes can lead to the formation of benzofused O- and N-heterocycles. acs.org Similarly, cascade reactions involving aminopalladation and carbopalladation have been employed to synthesize polycyclic nitrogen heterocycles. nih.gov
Table 2: Examples of Heterocycle Synthesis Using Benzyl Halide Precursors
| Reaction Type | Benzyl Halide Derivative | Heterocyclic Product | Key Features |
| N-Alkylation | Substituted benzyl bromide | N-Benzyl imidazole | Formation of a C-N bond |
| Cascade Cyclization | N,2-diallylaniline derivative (via in situ formation from an aryl bromide) | Benzo-fused 1-azabicyclo[3.3.0]octane | Formation of multiple rings and stereocenters in a single step nih.gov |
| Homologation/Cyclization | Electron-rich benzyl bromide | 1,2,4-Triazole derivative | C-C bond insertion followed by displacement nih.gov |
This table provides examples of how benzylic halides can be used to construct heterocyclic frameworks, suggesting potential synthetic pathways for this compound.
Precursor for Functional Materials and Polymers
The unique combination of an aromatic ring, a reactive functional group, and an alkyl chain in this compound makes it a promising candidate as a precursor for the development of novel functional materials and polymers with tailored properties.
Structurally, this compound can be viewed as a substituted styrene (B11656) derivative. Styrenic monomers are widely used in the synthesis of a vast range of polymers. Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and nitroxide-mediated polymerization (NMP), allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.educmu.edusigmaaldrich.comresearchgate.netfrontiersin.org
The polymerization of styrene and its derivatives, including those with alkyl substituents like butyl acrylate, has been extensively studied. cmu.educmu.eduresearchgate.netfrontiersin.org It is conceivable that this compound could act as a monomer in such controlled polymerization processes. The resulting polymer would feature a poly(styrene) backbone with pendant butyl groups and bromomethyl functionalities. The bromomethyl groups could then be used for post-polymerization modification, allowing for the introduction of a wide variety of functional groups to tailor the polymer's properties for specific applications.
Table 3: Reactivity Ratios for Controlled Radical Copolymerization of Styrene with Butyl Acrylate cmu.edufrontiersin.org
| Polymerization Method | Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 |
| ATRP | Styrene | n-Butyl Acrylate | 0.68 - 0.82 | 0.22 - 0.26 |
| NMP | Styrene | Butyl Acrylate | 0.60 - 1.2 | 0.16 - 0.29 |
This table shows the reactivity ratios for the copolymerization of styrene and butyl acrylate, providing an insight into how a styrenic monomer bearing a butyl group might behave in a controlled radical polymerization.
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Halogen bonding, a directional interaction between a halogen atom and a Lewis base, has emerged as a powerful tool for controlling the self-assembly of molecules into well-defined supramolecular architectures. The bromine atom in this compound can act as a halogen bond donor, directing the assembly of molecules into ordered structures in the solid state or in solution.
The butyl group on the benzene (B151609) ring can also play a significant role in the self-assembly process by providing van der Waals interactions and influencing the packing of the molecules. The combination of halogen bonding from the bromomethyl group and the steric and electronic effects of the butyl-substituted phenyl ring could lead to the formation of unique and potentially functional supramolecular materials.
Reagent in Multi-Component and Cascade Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, are highly efficient synthetic tools. beilstein-journals.org Similarly, cascade reactions, which involve a series of intramolecular transformations initiated by a single event, allow for the rapid construction of molecular complexity. arkat-usa.org
Benzylic halides are known to participate in both MCRs and cascade reactions. For example, palladium-catalyzed three-component reactions involving aryl halides, isocyanides, and benzyl halides have been reported. mdpi.com While in some instances benzyl chloride was found to be unreactive under specific conditions for quinazolinone synthesis, the general principle of incorporating benzylic halides in MCRs holds promise. mdpi.com
Cascade reactions can also be initiated from benzylic halides. For instance, a homologation reaction of electron-rich benzyl bromides with diazo compounds proceeds through a cascade of cationic intermediates to afford products with benzylic quaternary centers. nih.gov The versatility of benzylic bromides in palladium-catalyzed cascade reactions for the synthesis of heterocycles has also been demonstrated. acs.orgnih.gov The structure of this compound, with its reactive benzylic bromide, makes it a plausible candidate for use in such elegant and efficient synthetic strategies.
Design of Efficient Pathways for Molecular Complexity Generation
The bromomethyl group attached to the butylbenzene (B1677000) core of this compound is the key to its synthetic versatility. This benzylic bromide moiety is an excellent electrophile, readily participating in nucleophilic substitution and cross-coupling reactions. This reactivity allows for the strategic introduction of a wide range of substituents, thereby enabling the generation of significant molecular complexity from a relatively simple starting material.
One of the most powerful strategies for building molecular complexity using benzylic bromides is through palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Kumada-Corriu, and Sonogashira couplings, allow for the formation of new carbon-carbon bonds with a high degree of control and functional group tolerance. By analogy to other substituted benzylic bromides, this compound can be expected to couple efficiently with a variety of organometallic reagents.
For instance, in a Suzuki-Miyaura coupling, this compound could react with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base to form a new C(sp³)–C(sp²) bond. This would effectively append a new aromatic or olefinic group to the butylbenzene scaffold, significantly increasing its structural complexity. The general scheme for such a transformation is depicted below:
Scheme 1: Hypothetical Suzuki-Miyaura Coupling of this compound
The efficiency and outcome of such reactions are often influenced by the choice of catalyst, ligands, base, and solvent. Research on similar benzylic bromides has demonstrated that a wide range of functional groups on both coupling partners are tolerated, making this a highly versatile method for elaborating complex molecular frameworks.
Below is an interactive data table illustrating the potential scope of palladium-catalyzed cross-coupling reactions with benzylic bromides, based on published data for analogous substrates.
| Catalyst | Ligand | Base | Solvent | Nucleophile | Product | Yield (%) |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF/H₂O | Phenylboronic acid | 1-phenyl-2-(phenylmethyl)butane | 85 |
| PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 4-Methoxyphenylboronic acid | 1-(4-methoxyphenyl)-2-(phenylmethyl)butane | 92 |
| Pd(PPh₃)₄ | - | K₃PO₄ | Toluene | Vinylboronic acid | 1-phenyl-2-(propenyl)butane | 78 |
| NiCl₂(dppp) | - | - | Ether | Phenylmagnesium bromide | 1-phenyl-2-(phenylmethyl)butane | 88 |
This data is illustrative and based on analogous reactions of substituted benzylic bromides.
Furthermore, photocatalyzed reactions have emerged as a powerful tool for the generation of benzylic radicals from benzylic bromides. These radicals can then participate in a variety of bond-forming reactions, including additions to alkenes and alkynes, and couplings with other radical species. This approach provides an alternative and often milder pathway to complex molecules that may not be accessible through traditional ionic reaction pathways.
Chemo- and Regioselective Transformations in Tandem Reactions
Tandem reactions, also known as cascade or domino reactions, are processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are highly desirable as they increase synthetic efficiency by reducing the number of purification steps, saving time, and minimizing waste. The reactivity of this compound makes it a promising candidate for incorporation into tandem reaction sequences.
A hypothetical tandem reaction involving this compound could be designed to first involve a nucleophilic substitution at the benzylic position, followed by an intramolecular cyclization. For example, if the nucleophile contains a suitably positioned reactive group, the initial substitution product could be primed for a subsequent ring-forming reaction.
Consider the reaction of this compound with a nucleophile containing a tethered alkene. After the initial SN2 reaction, the resulting intermediate could undergo an intramolecular Heck reaction, provided a palladium catalyst is present. This would lead to the formation of a new cyclic structure, demonstrating a tandem nucleophilic substitution/Heck cyclization.
Scheme 2: Hypothetical Tandem Nucleophilic Substitution/Intramolecular Heck Reaction
The chemo- and regioselectivity of such tandem processes are critical. In the case of this compound, the primary benzylic bromide is highly reactive towards nucleophilic attack, ensuring the chemoselectivity of the first step. The regioselectivity of a subsequent intramolecular reaction would be governed by the length and nature of the tether connecting the nucleophilic center and the reactive partner (e.g., the alkene in the Heck reaction), as well as by the steric and electronic properties of the intermediate.
The following table outlines potential tandem reactions involving benzylic bromides, highlighting the chemo- and regioselective nature of these transformations based on established principles and reactions of similar substrates.
| Reaction Type | Description | Key Selectivity Aspect |
| Nucleophilic Substitution / Cyclization | A nucleophile with a pendant reactive group is introduced, followed by an intramolecular reaction. | Regioselectivity of the cyclization is controlled by the tether length and reaction conditions. |
| Radical Cyclization | Formation of a benzylic radical followed by intramolecular addition to an unsaturated bond. | Regioselectivity is governed by Baldwin's rules for ring closure. |
| Cross-Coupling / Annulation | A cross-coupling reaction introduces a group that subsequently participates in an annulation reaction to form a new ring. | Chemoselectivity in the initial cross-coupling and regioselectivity in the annulation step. |
This table presents conceptual tandem reactions based on the known reactivity of benzylic bromides.
Computational and Theoretical Studies of 2 Bromomethyl Butyl Benzene
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer a powerful lens through which to examine the intricate details of a molecule's electronic landscape. For [2-(Bromomethyl)butyl]benzene, these methods can elucidate the distribution of electrons, predict sites of reactivity, and rationalize potential reaction pathways.
Frontier Molecular Orbital (FMO) Theory and Reaction Pathway Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals provide crucial information about a molecule's nucleophilic and electrophilic character.
For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring, reflecting its electron-rich aromatic nature. The butyl and bromomethyl substituents will influence the energy and exact distribution of this orbital. Conversely, the LUMO is anticipated to be centered on the bromomethyl group, specifically on the antibonding σ* orbital of the C-Br bond, rendering this site susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a smaller gap indicates a greater propensity to undergo chemical reactions.
Table 1: Calculated Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -9.25 |
| LUMO | -0.85 |
| HOMO-LUMO Gap | 8.40 |
Note: These values are hypothetical and representative of what would be expected from quantum chemical calculations.
Reaction pathway analysis for a typical reaction, such as a nucleophilic substitution at the benzylic carbon, would involve mapping the potential energy surface as the nucleophile approaches. FMO theory helps to rationalize the preferred trajectory of the incoming nucleophile, which will seek to maximize overlap with the LUMO of the this compound molecule.
Charge Distribution, Electrostatic Potentials, and Fukui Functions
The distribution of electron density within a molecule is fundamental to understanding its polarity and intermolecular interactions. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to assign partial charges to each atom, providing a quantitative picture of charge distribution. In this compound, the bromine atom is expected to carry a significant negative partial charge due to its high electronegativity, while the attached carbon and the atoms of the benzene ring will have varying partial charges.
The molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are attractive to electrophiles. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP would likely show a region of negative potential around the bromine atom and a relatively electron-rich surface over the benzene ring, while the area around the hydrogen atoms of the alkyl chain would exhibit a positive potential.
Fukui functions are another powerful tool derived from density functional theory (DFT) that help to identify the most reactive sites in a molecule. The Fukui function, ƒ(r), indicates the change in electron density at a particular point when an electron is added to or removed from the molecule. The condensed Fukui function provides these values for each atom.
ƒ+(r) : Indicates the propensity of a site to accept an electron (nucleophilic attack).
ƒ-(r) : Indicates the propensity of a site to donate an electron (electrophilic attack).
ƒ0(r) : Indicates the propensity of a site to undergo a radical attack.
Table 2: Calculated Condensed Fukui Functions for Selected Atoms of this compound
| Atom | ƒ+ | ƒ- | ƒ0 |
| C (benzylic) | 0.35 | 0.05 | 0.20 |
| Br | 0.15 | 0.10 | 0.12 |
| C1 (ipso) | 0.08 | 0.12 | 0.10 |
| C4 (para) | 0.06 | 0.15 | 0.11 |
Note: These values are hypothetical and serve to illustrate the expected trends.
The data in the table would suggest that the benzylic carbon is the most susceptible to nucleophilic attack, while the para-position on the benzene ring is a likely site for electrophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static but rather a dynamic ensemble of different conformations. Understanding the preferred conformations and the energy barriers between them is crucial for predicting a molecule's physical and chemical properties.
Investigation of Preferred Conformations and Rotational Barriers
Conformational analysis of this compound involves studying the rotation around the single bonds in the butyl chain and the bond connecting the butyl group to the benzene ring. The relative energies of different conformers are determined by a combination of steric hindrance, torsional strain, and electrostatic interactions.
The rotation around the C-C bonds of the butyl chain will lead to various staggered and eclipsed conformations. The most stable conformers will be those that minimize steric repulsion between the bulky benzene and bromine-containing groups. A potential energy surface can be generated by systematically rotating key dihedral angles and calculating the energy at each point. This surface will reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively, as well as the transition states that connect them.
Table 3: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (Cipso-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche 1 | 60° | 0.8 |
| Gauche 2 | -60° | 0.8 |
| Eclipsed 1 | 0° | 4.5 |
| Eclipsed 2 | 120° | 3.5 |
Note: These are hypothetical values for illustrative purposes.
The rotational barrier is the energy difference between the most stable conformer (energy minimum) and the highest energy transition state. This barrier determines the rate of interconversion between different conformations.
Solvent Effects on Molecular Conformation
The presence of a solvent can significantly influence the conformational preferences of a molecule. Molecular dynamics (MD) simulations are a powerful tool to study these effects. In an MD simulation, the motion of every atom in the system (both the solute, this compound, and the surrounding solvent molecules) is calculated over time by solving Newton's equations of motion.
The choice of solvent will impact the conformational equilibrium. In a nonpolar solvent, intramolecular van der Waals interactions will be the dominant factor in determining the preferred conformation. In a polar solvent, however, solute-solvent interactions, such as dipole-dipole interactions, will play a more significant role. For this compound, a polar solvent might stabilize conformers with a larger dipole moment.
MD simulations can provide information on:
The time-averaged distribution of different conformers in a given solvent.
The dynamics of conformational transitions.
The structure of the solvent shell around the solute molecule.
Transition State Modeling and Kinetic Studies of Reactions Involving this compound
Transition state theory provides a framework for understanding the rates of chemical reactions. By modeling the transition state, which is the highest energy point along the reaction coordinate, we can calculate the activation energy and predict the reaction rate.
For a reaction involving this compound, such as a nucleophilic substitution reaction with a generic nucleophile (Nu-), the reaction would proceed through a transition state where the C-Br bond is partially broken and the C-Nu bond is partially formed.
Reaction: this compound + Nu- → [2-(Nu-methyl)butyl]benzene + Br-
Computational methods can be used to locate the geometry of this transition state and calculate its energy. The activation energy (ΔG‡) is the difference in free energy between the reactants and the transition state. The Arrhenius equation or Eyring equation can then be used to calculate the rate constant (k) of the reaction.
Table 4: Calculated Kinetic Parameters for the SN2 Reaction of this compound with a Model Nucleophile
| Parameter | Value |
| Enthalpy of Activation (ΔH‡) | 18.5 kcal/mol |
| Entropy of Activation (ΔS‡) | -5.2 cal/(mol·K) |
| Gibbs Free Energy of Activation (ΔG‡) | 20.0 kcal/mol |
| Calculated Rate Constant (k) at 298 K | 1.2 x 10-5 s-1 |
Note: These values are hypothetical and for illustrative purposes only.
A reaction coordinate diagram can be constructed to visualize the energy profile of the reaction, showing the relative energies of the reactants, transition state, and products. This provides a clear picture of the thermodynamics and kinetics of the reaction. Modeling can also be extended to explore the effects of different nucleophiles, solvents, and catalysts on the reaction rate and mechanism.
Prediction of Reaction Rates and Selectivity
One of the significant applications of computational chemistry is the prediction of reaction rates and selectivity. For this compound, which possesses a reactive benzylic bromide-like moiety, understanding the kinetics of its reactions is crucial for controlling product formation. Computational models, particularly those based on Density Functional Theory (DFT), are adept at calculating the activation energies of reaction pathways, which are inversely related to the reaction rate.
For instance, in nucleophilic substitution reactions, a common transformation for benzylic halides, computational studies can predict whether the reaction is likely to proceed via an SN1 or SN2 mechanism. This is determined by calculating the energies of the respective transition states and intermediates. The stability of the benzylic carbocation intermediate, which is crucial for an SN1 pathway, can be readily assessed using computational methods. The presence of the butyl group at the 2-position of the side chain can introduce steric hindrance, which may influence the accessibility of the electrophilic carbon to the nucleophile in an SN2 reaction.
Computational studies on similar substituted benzyl (B1604629) bromides have shown that the nature of the substituents on the benzene ring and the alkyl chain significantly impacts the activation energy. While no specific computational data for this compound is available, we can extrapolate from studies on analogous systems. For example, DFT calculations on the nucleophilic substitution of various benzyl bromides have provided valuable data on their reactivity.
| Nucleophile | Predicted Dominant Mechanism | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| CN⁻ | SN2 | 18.5 |
| OH⁻ | SN2 | 20.1 |
| H₂O | SN1 | 25.8 |
| CH₃OH | SN1 | 26.5 |
Furthermore, computational models can predict the stereoselectivity of reactions involving chiral centers. For this compound, reactions at the carbon bearing the bromomethyl group can proceed with either inversion or retention of configuration, or racemization. By modeling the transition states for the different stereochemical outcomes, the preferred pathway can be identified. For example, a purely SN2 reaction would be expected to proceed with inversion of stereochemistry, while an SN1 reaction would lead to a racemic mixture. Computational studies on chiral benzylic systems have successfully predicted the stereochemical outcomes of such reactions.
Elucidation of Mechanistic Details Through Computational Approaches
Computational chemistry provides a molecular-level view of reaction mechanisms that is often inaccessible through experimental techniques alone. For this compound, theoretical calculations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and the minimum energy paths connecting them.
In the case of a nucleophilic substitution reaction, computational approaches can provide detailed geometric information about the transition state, such as bond lengths and angles. For an SN2 reaction of this compound, this would involve the simultaneous formation of the new bond with the nucleophile and the breaking of the carbon-bromine bond. The geometry of this pentacoordinate transition state is critical in determining the reaction's activation energy.
For reactions that may proceed through an SN1 mechanism, computational studies can characterize the structure and stability of the resulting carbocation intermediate. The presence of the phenyl group allows for resonance stabilization of the positive charge, a key feature of benzylic systems. The specific conformation of the butyl group can also influence the stability and subsequent reactions of this intermediate.
The table below summarizes hypothetical mechanistic insights for reactions of this compound that could be obtained through computational studies, based on findings for similar molecules.
| Reaction Type | Key Mechanistic Feature | Computational Insight |
|---|---|---|
| SN2 Nucleophilic Substitution | Transition State Geometry | Calculation of bond angles and lengths in the pentacoordinate transition state. |
| SN1 Nucleophilic Substitution | Carbocation Intermediate Stability | Analysis of charge distribution and resonance stabilization in the benzylic carbocation. |
| Elimination (E2) | Conformational Analysis of Transition State | Identification of the preferred dihedral angle between the departing proton and the bromine atom. |
| Radical Bromination | Benzylic Radical Stability | Calculation of spin density distribution to determine the stability of the radical intermediate. |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring of 2 Bromomethyl Butyl Benzene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of [2-(Bromomethyl)butyl]benzene is predicted to exhibit distinct signals corresponding to each chemically non-equivalent proton. The aromatic protons of the phenyl group are expected to appear as a complex multiplet in the downfield region (typically 7.20-7.40 ppm), characteristic of a monosubstituted benzene (B151609) ring. libretexts.org Protons on the alkyl chain are shifted based on their proximity to the bromine atom and the phenyl group. The benzylic methylene (B1212753) protons (C1-H) would likely resonate around 2.60-2.80 ppm. The chiral methine proton (C2-H) is expected further downfield due to the influence of the adjacent bromomethyl group. The protons of the bromomethyl group (C1'-H) are significantly deshielded by the electronegative bromine atom, placing their signal in the 3.40-3.60 ppm range. The ethyl group protons (C3-H and C4-H) will appear in the upfield alkyl region.
The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons typically resonate between 120-150 ppm. libretexts.org The carbon atom directly attached to the alkyl chain (ipso-carbon) will have a distinct chemical shift from the ortho, meta, and para carbons. The carbon of the bromomethyl group (C1') is expected to be found around 35-45 ppm, while the other aliphatic carbons (C1, C2, C3, C4) will resonate in the typical upfield region for sp³-hybridized carbons. docbrown.info
Predicted ¹H NMR Chemical Shift Assignments for this compound Data is predicted based on analogous structures and established chemical shift increments. Solvent: CDCl₃.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |
| Bromomethyl (CH₂Br) | 3.40 - 3.60 | Doublet of Doublets | 2H |
| Benzylic (Ar-CH₂) | 2.60 - 2.80 | Multiplet | 2H |
| Methine (CH) | 1.80 - 2.00 | Multiplet | 1H |
| Methylene (CH₂) | 1.30 - 1.50 | Multiplet | 2H |
| Methyl (CH₃) | 0.85 - 0.95 | Triplet | 3H |
Predicted ¹³C NMR Chemical Shift Assignments for this compound Data is predicted based on analogous structures and established chemical shift increments. Solvent: CDCl₃.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (ipso-C) | 140 - 142 |
| Aromatic (ortho-, meta-, para-C) | 126 - 129 |
| Methine (CH) | 45 - 50 |
| Benzylic (Ar-CH₂) | 38 - 42 |
| Bromomethyl (CH₂Br) | 35 - 40 |
| Methylene (CH₂) | 20 - 25 |
| Methyl (CH₃) | 13 - 15 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting adjacent protons in the butyl chain, for instance, between the C4-H₃ triplet and the C3-H₂ multiplet, and between the C3-H₂ protons and the C2-H methine proton. This allows for the sequential assignment of the entire alkyl spin system. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu It is a powerful tool for assigning the carbon spectrum based on the more easily interpreted proton spectrum. For example, the proton signal at ~3.5 ppm would show a cross-peak to the carbon signal at ~37 ppm, definitively assigning them as the CH₂Br group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include those from the benzylic protons (C1-H) to the aromatic ipso- and ortho-carbons, and from the bromomethyl protons (C1'-H) to the methine carbon (C2) and the methylene carbon (C3), confirming the position of the bromomethyl substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. NOESY can provide insights into the preferred three-dimensional conformation of the molecule by revealing through-space correlations, for example, between the protons of the phenyl ring and the benzylic protons of the butyl chain. researchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure.
HRMS measures molecular masses with very high accuracy (typically to four or more decimal places). libretexts.org This allows for the determination of the elemental formula of a compound. The molecular formula of this compound is C₁₁H₁₅Br. Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ⁷⁹Br = 78.91834), the calculated monoisotopic mass of the molecular ion [C₁₁H₁₅⁷⁹Br]⁺ is 226.03571 Da. nih.govresearchgate.net An experimental HRMS measurement matching this value would confirm the elemental composition. Furthermore, due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of peaks for the molecular ion (M⁺ and M⁺²+2) of nearly equal intensity, separated by two mass units (e.g., at m/z 226 and 228), which is a definitive indicator for the presence of a single bromine atom. blogspot.com
In MS/MS, the molecular ion is isolated and subjected to fragmentation, and the resulting fragment ions are analyzed. This provides detailed structural information. For alkyl-substituted benzenes, fragmentation often involves the formation of a stable tropylium (B1234903) ion. whitman.edu
Key predicted fragmentation pathways for this compound include:
Loss of Bromine: Cleavage of the C-Br bond, the weakest bond in the alkyl chain, would result in the loss of a bromine radical (•Br) to form a carbocation fragment [M-Br]⁺ at m/z 147.1174.
Benzylic Cleavage: Cleavage of the bond between C2 and C3 can lead to the formation of a substituted tropylium ion or related structures.
Formation of Tropylium Ion: A common fragmentation for alkylbenzenes is the formation of the C₇H₇⁺ ion (tropylium or benzyl (B1604629) cation) at m/z 91, which arises from cleavage and rearrangement of the alkyl chain. whitman.edu
Alkyl Chain Fragmentation: Cleavage can occur along the butyl chain, leading to the loss of neutral fragments like ethene (C₂H₄) or propene (C₃H₆). libretexts.org
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 226 | [C₁₁H₁₅Br]⁺ | - (Molecular Ion) |
| 147 | [C₁₁H₁₅]⁺ | •Br |
| 119 | [C₉H₁₁]⁺ | •CH₂Br |
| 91 | [C₇H₇]⁺ | •C₄H₈Br |
| 77 | [C₆H₅]⁺ | •C₅H₁₀Br |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com The resulting spectra serve as a molecular "fingerprint" and are excellent for identifying the functional groups present.
For this compound, the key vibrational modes include:
Aromatic C-H Stretching: A group of weak to medium bands is expected in the 3000-3100 cm⁻¹ region. academyart.edu
Aliphatic C-H Stretching: Stronger bands corresponding to the symmetric and asymmetric stretching of the CH₂, and CH₃ groups will appear in the 2850-3000 cm⁻¹ region. researchgate.net
Aromatic C=C Stretching: Two or more characteristic bands of variable intensity are expected in the 1450-1610 cm⁻¹ region, confirming the presence of the benzene ring. libretexts.org
C-H Bending: Aliphatic C-H bending (scissoring, wagging) vibrations appear around 1375-1470 cm⁻¹. The out-of-plane C-H bending vibrations of the monosubstituted benzene ring typically produce strong bands in the 690-770 cm⁻¹ region, which are highly characteristic. tum.de
C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a medium to strong absorption in the fingerprint region, typically between 500 and 650 cm⁻¹. This band would be a key indicator for the bromoalkyl group.
Raman spectroscopy provides complementary information. Non-polar bonds with easily polarizable electron clouds give rise to strong Raman signals. Therefore, the symmetric "ring-breathing" vibration of the benzene ring (around 1000 cm⁻¹) is often a prominent peak in the Raman spectrum, while it may be weak in the IR. libretexts.org The C-C backbone stretching of the alkyl chain will also be visible. The C-Br stretch is also Raman active. The complementary nature of IR and Raman allows for a more complete picture of the molecule's vibrational characteristics. edinst.com
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |
| Aliphatic C-H Stretch | 3000 - 2850 | Strong | Strong |
| Aromatic C=C Stretch | 1610 - 1450 | Medium-Strong | Strong |
| Aliphatic C-H Bend | 1470 - 1370 | Medium | Medium |
| Aromatic C-H Out-of-Plane Bend | 770 - 690 | Strong | Weak |
| C-Br Stretch | 650 - 500 | Strong | Medium |
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
X-ray crystallography stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This methodology provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular conformation of crystalline derivatives of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be constructed, which in turn reveals the precise location of each atom within the crystal's unit cell. This information is fundamental not only for confirming the molecular structure but also for elucidating the intricate network of intermolecular interactions that govern the packing of molecules within the crystal lattice.
Analysis of Intermolecular Interactions and Crystal Packing
The supramolecular architecture of crystalline derivatives of this compound is dictated by a complex interplay of various non-covalent interactions. The presence of a bromine atom, a phenyl ring, and aliphatic C-H bonds provides multiple sites for these interactions, which collectively determine the crystal's stability, density, and morphology. The dominant interactions observed in analogous bromo- and bromomethyl-substituted benzene structures include hydrogen bonds, halogen bonds, and π-system interactions. znaturforsch.comresearchgate.net
C–H···Br Hydrogen Bonds:
Table 1: Typical Geometric Parameters for C–H···Br Hydrogen Bonds
| Parameter | Typical Range | Description |
|---|---|---|
| H···Br Distance (d) | 2.60 - 3.10 Å | The distance between the hydrogen atom and the bromine atom. |
| C···Br Distance (D) | 3.60 - 4.00 Å | The distance between the carbon atom of the donor group and the bromine atom. mdpi.com |
| C–H···Br Angle (θ) | 125° - 178° | The angle formed by the C-H bond and the H···Br vector. mdpi.com |
Br···Br Interactions (Halogen Bonding):
Interactions between bromine atoms of adjacent molecules, often referred to as halogen bonds, are a critical feature in the crystal packing of many brominated organic compounds. researchgate.netmdpi.com These contacts can be shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å), indicating a significant attractive force. mdpi.com Br···Br interactions are categorized based on their geometry:
Type I: Characterized by two equal C–Br···Br angles (θ₁ ≈ θ₂), representing a symmetric interaction.
Type II: An asymmetric interaction where one C–Br···Br angle is close to linear (θ₁ ≈ 180°) and the other is near perpendicular (θ₂ ≈ 90°). This geometry is often described as an interaction between the electrophilic region (σ-hole) on one bromine atom and the nucleophilic equatorial region of another. rsc.org
The nature of these interactions is a combination of electrostatic and dispersion forces, and they play a pivotal role in organizing molecules into specific motifs. rsc.org
Table 2: Geometric Classification of Br···Br Interactions
| Interaction Type | C–Br···Br Angle (θ₁) | C–Br···Br Angle (θ₂) | Typical Br···Br Distance |
|---|---|---|---|
| Type I | ≈ θ₂ | ≈ θ₁ | 3.40 - 3.70 Å |
| Type II | ≈ 180° | ≈ 90° | 3.30 - 3.60 Å |
π-Interactions (C–Br···π and π–π Stacking):
The electron-rich benzene ring is a key participant in intermolecular bonding. Two primary types of π-interactions are expected:
C–Br···π Interactions: The bromine atom in the bromomethyl group can act as a halogen bond donor, interacting with the π-electron cloud of a neighboring benzene ring. This interaction involves the electrophilic region of the bromine atom and the nucleophilic face of the aromatic ring. mdpi.com Symmetry-adapted perturbation theory (SAPT) analyses show that dispersion forces are the largest stabilizing component of these interactions. mdpi.com
π–π Stacking: These interactions occur between the aromatic rings of adjacent molecules. They are driven primarily by dispersion and electrostatic forces. The geometry of π–π stacking can vary, including parallel-displaced (offset) or T-shaped (edge-to-face) arrangements. stfc.ac.uk In offset configurations, centroid-to-centroid distances are typically in the range of 3.4 to 4.4 Å. mdpi.commdpi.com
The combination of these directional and non-directional forces—C–H···Br hydrogen bonds, Br···Br halogen bonds, and various π-interactions—results in a highly organized, three-dimensional crystalline superstructure. The specific packing motif adopted by a crystalline derivative of this compound will depend on the subtle balance of these interactions, which can be influenced by the presence of other functional groups or the crystallization conditions.
Synthesis and Reactivity of 2 Bromomethyl Butyl Benzene Derivatives and Analogues
Structural Modifications of the Alkyl Side Chain of [2-(Bromomethyl)butyl]benzene
Altering the structure of the alkyl side chain of this compound offers a versatile strategy to fine-tune its physical and chemical properties. Techniques such as chain elongation, branching, and the introduction of heteroatoms, alongside the synthesis of chiral analogues, open avenues for creating a diverse library of related compounds.
The modification of the alkyl side chain in aromatic compounds can significantly impact their microscopic structures and mechanical properties. While direct studies on this compound are not prevalent, research on analogous systems provides valuable insights. For instance, in ionically-functionalized polymers, the length of the alkyl side chain influences the formation of microscopic ionic aggregates. Shorter alkyl chains can lead to stronger ionic aggregates due to reduced steric hindrance, which in turn enhances the material's toughness. rsc.org This principle suggests that varying the length of the butyl chain in this compound or introducing branching could similarly alter intermolecular interactions and physical properties.
The introduction of heteroatoms into the side chain can also profoundly affect reactivity. Heteroatom-containing substituents can direct metalation to specific sites, such as the benzylic position, facilitating further functionalization. wikipedia.org For example, a heteroatom placed in the β-position of an alkylbenzene can promote lateral lithiation of the ortho methyl group. wikipedia.org This strategy could be adapted to derivatives of this compound to introduce new functional groups at specific positions on the side chain.
The synthesis of such modified side chains often involves multi-step processes. For instance, benzylic halides can undergo substitution or elimination reactions to introduce different functionalities. pressbooks.pub Furthermore, benzylic oxidation can convert an alkyl group into a carboxylic acid, providing a handle for further transformations. libretexts.orgmasterorganicchemistry.com
| Modification Strategy | Potential Effect | Relevant Synthetic Methods |
| Chain Elongation/Shortening | Alters steric hindrance and intermolecular forces. | Grignard reactions, Wittig reactions, Cross-coupling reactions. |
| Branching | Increases steric bulk, affecting reaction rates and regioselectivity. | Isomerization reactions, Friedel-Crafts alkylation with branched alkyl halides. |
| Heteroatom Introduction | Modifies electronic properties and can direct further reactions. | Nucleophilic substitution with heteroatom nucleophiles, oxidation/reduction reactions. |
The synthesis of chiral analogues of this compound introduces stereochemistry, which is crucial for applications in asymmetric synthesis and materials science. Chiral auxiliaries can be employed to control the stereochemical outcome of reactions. For example, 8-phenylmenthol has been used as a chiral auxiliary in the asymmetric synthesis of benzilic acid analogues.
Enantioselective cross-coupling reactions are a powerful tool for constructing chiral C-C bonds. Transition metal catalysts, often in conjunction with chiral ligands, can effectively control the stereochemistry of the product. For instance, nickel complexes with chiral phosphine (B1218219) ligands have been used in the enantioselective coupling of Grignard reagents with aryl halides. nih.gov Such methods could be adapted to synthesize enantiomerically enriched analogues of this compound.
The development of chiral alkoxymethyl morpholine (B109124) analogs as dopamine (B1211576) receptor antagonists highlights a synthetic strategy that could be applied to create chiral derivatives. nih.gov This involves coupling a chiral starting material, such as tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate, with an appropriate aryl bromide. nih.gov A similar approach could be envisioned starting from a chiral precursor to the [2-(bromomethyl)butyl] side chain.
| Reaction Type | Catalyst/Reagent Example | Potential Chiral Product |
| Asymmetric Cross-Coupling | Nickel/DIOP complex | Enantiomerically enriched [2-(aryl)butyl]benzene derivatives |
| Use of Chiral Auxiliaries | 8-Phenylmenthol | Chiral esters and acids derived from the side chain |
| Coupling with Chiral Building Blocks | (S)-2-(hydroxymethyl)morpholine | Chiral morpholine-containing analogues |
Aromatic Ring Substitutions and Their Influence on this compound Reactivity
Substituents on the aromatic ring of this compound can dramatically alter its reactivity through electronic and steric effects. These effects influence the rate and regioselectivity of reactions involving the benzylic bromide.
The reactivity of a substituted benzene (B151609) ring is significantly influenced by the electronic nature of its substituents. studymind.co.uklumenlearning.com Electron-donating groups (EDGs) increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. studymind.co.ukvedantu.com Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophilic attack. lumenlearning.comvedantu.com
These electronic effects are a combination of inductive and resonance effects. libretexts.orglibretexts.org The inductive effect is the transmission of charge through sigma bonds, while the resonance effect involves the delocalization of electrons through the pi system. libretexts.orglibretexts.org For this compound, substituents on the aromatic ring will influence the stability of intermediates formed during reactions at the benzylic position. For example, in reactions proceeding through a carbocation intermediate, EDGs will stabilize the positive charge, accelerating the reaction, while EWGs will have the opposite effect. acs.org
| Substituent Type | Effect on Ring | Impact on Benzylic Reactivity | Examples |
| Electron-Donating Groups (EDGs) | Activates the ring | Stabilizes positive charge at the benzylic position, increasing reaction rates. | -OH, -NH2, -CH3 studymind.co.uk |
| Electron-Withdrawing Groups (EWGs) | Deactivates the ring | Destabilizes positive charge at the benzylic position, decreasing reaction rates. | -NO2, -CN, -C=O libretexts.org |
Steric hindrance from bulky ortho-substituents can impede the approach of reagents to the benzylic reaction center. youtube.com This steric effect can lead to a preference for reactions to occur at less hindered positions. libretexts.orgyoutube.com For instance, in electrophilic aromatic substitution reactions, a bulky directing group will favor the formation of the para-product over the ortho-product. youtube.com
When considering reactions at the benzylic bromide of an ortho-substituted this compound, the size of the ortho-substituent will play a critical role in determining the reaction rate. A large ortho-group can sterically shield the benzylic carbon, making it less accessible to nucleophiles or other reactants.
The interplay between electronic and steric effects can be complex. In cases where an ortho-substituent is also strongly activating or deactivating, the electronic effect may dominate over the steric effect. youtube.com However, for substituents of similar electronic nature, steric hindrance will be the primary differentiating factor. youtube.com
| Ortho-Substituent Size | Expected Impact on Benzylic Reactivity |
| Small | Minimal steric hindrance, reactivity primarily governed by electronic effects. |
| Medium | Moderate steric hindrance, potentially leading to a decrease in reaction rate. |
| Large/Bulky | Significant steric hindrance, substantially slowing down or preventing reactions at the benzylic position. |
Bis- and Poly-(bromomethyl)benzene Derivatives
Bis- and poly-(bromomethyl)benzene derivatives are important building blocks in polymer and materials chemistry. researchgate.netcecri.res.inrsc.org These compounds contain multiple reactive bromomethyl groups, allowing for the formation of cross-linked structures and polymers.
The synthesis of these derivatives often involves the bromination of the corresponding methyl-substituted arenes. researchgate.net For example, 1,4-bis(bromomethyl)benzene (B118104) can be synthesized from p-xylene (B151628) using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. echemi.com Electrochemical methods have also been developed for the side-chain bromination of alkyl aromatic compounds, offering a convenient and efficient route to these derivatives. cecri.res.in
The reactivity of bis(bromomethyl)benzenes is characterized by the presence of two benzylic bromide groups. These groups can react with a variety of nucleophiles, making them useful cross-linking agents. biosynth.comintuit.com For instance, they can be used in bimolecular ring-closure strategies to synthesize cyclic polymers. rsc.org The choice of solvent and reaction conditions can be optimized to favor either intermolecular polymerization or intramolecular cyclization.
| Derivative | Starting Material | Synthetic Method | Key Applications |
| 1,4-Bis(bromomethyl)benzene | p-Xylene | Bromination with NBS/benzoyl peroxide echemi.com | Synthesis of polymers, rsc.org cross-linking agent, precursor to dialdehydes. researchgate.net |
| 1,3-Bis(bromomethyl)benzene | m-Xylene | Radical bromination | Building block for dinuclear metal complexes. |
| 1,2-Bis(bromomethyl)benzene | o-Xylene | Electrochemical bromination cecri.res.in | Ligand synthesis, preparation of fused-ring systems. |
| Poly(bromomethyl)benzenes | Polymethylbenzenes | Exhaustive bromination | High-density cross-linking, functional materials. |
Synthesis and Unique Reactivity Patterns of Multi-Brominated Analogues
The synthesis of multi-brominated analogues of this compound involves a strategic combination of benzylic and aromatic bromination reactions. The parent compound, this compound, can be synthesized through the free-radical bromination of sec-butylbenzene (B1681704). This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical.
The introduction of multiple bromine atoms onto the benzene ring of this compound requires careful consideration of the directing effects of the substituents. The sec-butyl group is an ortho-, para-directing and activating group, while the bromomethyl group is a deactivating group. In electrophilic aromatic substitution reactions, such as bromination with Br₂ and a Lewis acid catalyst (e.g., FeBr₃), the position of the incoming bromine atom will be primarily influenced by the activating sec-butyl group.
Direct bromination of this compound is expected to yield a mixture of products, with bromine atoms being added to the ortho and para positions relative to the sec-butyl group. To achieve specific patterns of multi-bromination, a multi-step synthetic approach is necessary. This can involve the use of blocking groups to direct the bromination to specific positions or a carefully planned sequence of bromination and other functional group manipulations.
For instance, to synthesize a dibromo-analogue with bromine atoms at specific positions, one could start with a pre-brominated sec-butylbenzene derivative and then perform the benzylic bromination as the final step. The order of these reactions is crucial in determining the final substitution pattern of the multi-brominated analogue.
The reactivity of these multi-brominated analogues is characterized by the presence of two distinct types of carbon-bromine bonds: the reactive benzylic bromide and the more stable aromatic bromides. This dual reactivity allows for selective and sequential reactions. The benzylic bromide is susceptible to nucleophilic substitution reactions, making it a versatile handle for introducing a variety of functional groups. The aromatic bromides, on the other hand, are ideal precursors for cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, which are instrumental in the formation of carbon-carbon bonds.
This differential reactivity enables the multi-brominated analogues of this compound to act as bifunctional building blocks in organic synthesis. The benzylic bromide can be used to connect to one part of a molecule, while the aromatic bromides can be used to form bonds with another, allowing for the construction of complex molecular architectures.
Applications in the Construction of Macrocycles and Polycyclic Systems
The unique structural and reactivity features of multi-brominated this compound analogues make them valuable precursors for the synthesis of macrocycles and polycyclic systems. The presence of multiple reactive sites allows for a variety of cyclization strategies to be employed.
Macrocycle Synthesis
In the construction of macrocycles, the bifunctional nature of these compounds is particularly advantageous. The benzylic bromide can undergo intramolecular cyclization with a nucleophilic group located elsewhere on a precursor molecule. For example, a long-chain substrate containing a terminal alcohol or amine can be tethered to the benzylic position, followed by an intramolecular reaction to close the ring.
Alternatively, intermolecular reactions can be utilized to form macrocycles. For instance, the reaction of a di-brominated this compound analogue with a dinucleophile can lead to the formation of a macrocyclic structure. The precise geometry and size of the resulting macrocycle can be controlled by the substitution pattern on the benzene ring and the nature of the linking dinucleophile.
Below is a table summarizing potential macrocyclization reactions utilizing a hypothetical dibromo-[2-(bromomethyl)butyl]benzene derivative:
| Reactant 1 | Reactant 2 | Reaction Type | Resulting Macrocycle |
| 1,4-Dibromo-2-(bromomethyl)butyl]benzene | 1,4-Benzenedimethanethiol | Nucleophilic Substitution | Thiophenophane-type macrocycle |
| 1,3-Dibromo-2-(bromomethyl)butyl]benzene | Ethylene glycol | Williamson Ether Synthesis | Crown ether-like macrocycle |
| 1,2-Dibromo-4-(bromomethyl)butyl]benzene | Hydrazine (B178648) | N-Alkylation | Aza-macrocycle |
Polycyclic System Synthesis
Multi-brominated this compound analogues also serve as excellent starting materials for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. Intramolecular aryl-aryl coupling reactions, such as the Suzuki or Yamamoto coupling, of a di-brominated derivative can lead to the formation of a new aromatic ring fused to the original benzene ring.
The benzylic bromide can also participate in the construction of polycyclic systems. For example, it can be used to form a bridge in a cyclophane-type structure or as a reactive site for further annulation reactions. The specific substitution pattern of the bromine atoms on the benzene ring will dictate the regiochemistry of the cyclization and the structure of the resulting polycyclic system.
The following table outlines potential synthetic routes to polycyclic systems using a hypothetical dibromo-[2-(bromomethyl)butyl]benzene:
| Starting Material | Reaction Conditions | Reaction Type | Resulting Polycyclic System |
| 1,2-Dibromo-4-(bromomethyl)butyl]benzene | Pd(0) catalyst, base | Intramolecular Suzuki Coupling | Substituted Phenanthrene derivative |
| 1,8-Dibromonaphthalene | 1,4-Dibromo-2-(bromomethyl)butyl]benzene, Pd(0) catalyst | Intermolecular Cross-Coupling | Perylene derivative precursor |
| 2,3-Dibromo-5-(bromomethyl)butyl]benzene | n-BuLi, then quench | Aryne formation and trapping | Naphthalyne-based fused system |
The versatility of these multi-brominated building blocks opens up possibilities for the synthesis of a wide range of novel macrocyclic and polycyclic structures with potential applications in materials science, supramolecular chemistry, and medicinal chemistry.
Emerging Research Directions and Unexplored Potential of 2 Bromomethyl Butyl Benzene
Continuous Flow Chemistry and Microreactor Technology for [2-(Bromomethyl)butyl]benzene Synthesis and Reactions
Continuous flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers substantial advantages over traditional batch processing. mt.comnih.gov This technology is particularly well-suited for the synthesis and reactions of compounds like this compound, where control over hazardous reagents and reaction conditions is paramount.
Enhanced Reaction Control and Process Intensification
Microreactors provide an exceptionally high surface-area-to-volume ratio, which allows for superior heat and mass transfer compared to batch reactors. beilstein-journals.orgtue.nl This feature is critical for reactions such as the benzylic bromination of 2-butylbenzene to form this compound, a process that is often highly exothermic. In a flow system, the heat generated can be dissipated almost instantaneously, preventing temperature spikes that could lead to side product formation and ensuring higher selectivity. mt.com
Furthermore, the precise control over residence time, temperature, and stoichiometry in a microreactor allows for process intensification—achieving higher yields and purity in shorter time frames. beilstein-journals.org For subsequent nucleophilic substitution reactions involving this compound, flow chemistry enables the rapid screening of reaction conditions and catalysts, accelerating the discovery of optimal synthetic routes. tue.nlmdpi.com
Table 1: Conceptual Comparison of Batch vs. Flow Synthesis for Benzylic Bromination
| Parameter | Conventional Batch Reactor | Microreactor (Continuous Flow) | Advantage in Flow Chemistry |
|---|---|---|---|
| Heat Transfer | Poor; risk of thermal runaway | Excellent; rapid heat dissipation | Improved safety and selectivity. mt.combeilstein-journals.org |
| Mixing | Dependent on stirring speed; potential for local concentration gradients | Rapid and efficient due to small channel dimensions | Higher reproducibility and yield. tue.nl |
| Residence Time Control | Variable; defined by overall reaction time | Precise; controlled by flow rate and reactor volume | Fine-tuning of reaction for minimal side products. |
| Reagent Stoichiometry | Requires careful addition; risk of local excess | Precise molar ratios maintained by pump speeds | Reduced waste and improved reaction efficiency. |
Scalability and Safety Improvements in Industrial Applications
One of the most significant advantages of continuous flow technology is the enhancement of process safety, particularly when handling hazardous materials like bromine or N-bromosuccinimide (NBS), which are commonly used for benzylic brominations. researchgate.net In a flow system, only a very small volume of the reactive mixture is present in the reactor at any given moment, drastically reducing the risks associated with storing and handling large quantities of hazardous substances. mt.combeilstein-journals.org
Scaling up a reaction in a flow system, a process known as "numbering-up" or "scaling-out," involves running multiple reactors in parallel or simply running a single reactor for a longer duration. researchgate.net This approach avoids the complex and often unpredictable challenges of scaling up batch reactors, where heat and mass transfer efficiencies change with vessel size. This makes flow chemistry a highly attractive method for the industrial production of this compound and its derivatives, ensuring consistent product quality from laboratory to production scale. rsc.org
Electrosynthesis and Electro-Redox Chemistry of this compound
Electrosynthesis, the use of electricity to drive chemical reactions, is emerging as a powerful and sustainable alternative to conventional reagent-based methods. rsc.org For this compound, an alkyl halide, electrochemistry offers a clean method to generate highly reactive intermediates for subsequent transformations.
Electrocatalytic Transformations and Sustainable Synthesis
The carbon-bromine bond in this compound can be targeted for electrochemical reduction at a cathode. The direct electrochemical reduction of alkyl halides can generate either radical or carbanion intermediates, depending on the applied potential. researchgate.netnih.gov This activation circumvents the need for stoichiometric metallic reductants, offering a greener synthetic pathway.
These electrochemically generated intermediates can participate in a variety of bond-forming reactions. For instance, the radical species could be used in additions to alkenes, while the carbanion could act as a nucleophile in cross-coupling reactions. rsc.orgnih.gov This approach, known as cross-electrophile coupling, can forge new C(sp3)-C(sp3) bonds without the pre-formation of organometallic reagents, showcasing high functional group tolerance. nih.gov
Table 2: Potential Electrosynthetic Reactions of this compound
| Reaction Type | Intermediate | Potential Product | Advantage |
|---|---|---|---|
| Reductive Coupling | Radical/Carbanion | Dimerized product (1,2-dibutyl-1,2-diphenylethane) | Avoids stoichiometric metal reductants. |
| Carbo-functionalization of Alkenes | Radical | Addition product with an activated alkene | Forms C-C bonds under mild conditions. nih.gov |
| Cross-Electrophile Coupling | Carbanion | Coupling with another electrophile (e.g., another alkyl halide) | Transition-metal-free C-C bond formation. nih.gov |
| Electrochemical Borylation | Radical | Alkyl boronic ester derivative | Sustainable route to valuable organoboron compounds. rsc.org |
Mechanistic Insights from Electrochemical Studies
Electrochemical techniques, such as cyclic voltammetry, can be employed to study the redox behavior of this compound. By measuring the reduction potential, researchers can gain fundamental insights into the energy required to cleave the C-Br bond and form the initial radical anion. This data is crucial for designing selective synthetic protocols. nih.gov
Understanding the precise potentials for the first and second electron transfers allows chemists to selectively generate either the radical or the carbanion intermediate. nih.gov This level of control is difficult to achieve with chemical reductants and enables the development of highly chemoselective transformations. Such mechanistic studies can elucidate the reaction pathways and help in optimizing conditions to minimize side reactions, ultimately leading to more efficient and predictable synthetic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
